In Vitro Potency vs. NVR 3-778
AB-506 demonstrates potent inhibition of HBV replication in HepAD38 cells with an EC50 of 0.077 µM, which is approximately 5-fold more potent than NVR 3-778 (EC50 of 0.40 µM in HepG2.2.15 cells). While different cell lines were used, both assays measure HBV DNA production and are standard for CAM evaluation . AB-506 also exhibits a favorable selectivity window with a CC50 > 25 µM, yielding a selectivity index > 324 .
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.077 µM |
| Comparator Or Baseline | NVR 3-778: 0.40 µM |
| Quantified Difference | AB-506 is ~5.2-fold more potent in these in vitro systems |
| Conditions | AB-506: HepAD38 cells; NVR 3-778: HepG2.2.15 cells |
Why This Matters
Higher intrinsic potency may allow lower dosing in experimental systems, reducing off-target effects and enabling more precise mechanistic studies.
- [1] Mani N, Cole AG, Phelps JR, et al. Preclinical characterization of AB-506, an inhibitor of HBV replication targeting the viral core protein. Antiviral Res. 2022;197:105211. View Source
- [2] Lam AM, Espiritu C, Vogel R, et al. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus. Antimicrob Agents Chemother. 2019;63(1):e01734-18. View Source
